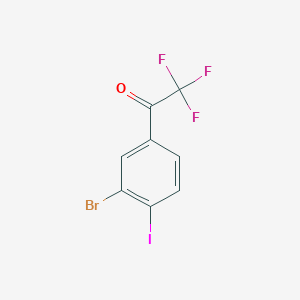![molecular formula C20H15ClN2OS B2449089 3-(3-クロロベンジル)-7-(2-メチルフェニル)チエノ[3,2-d]ピリミジン-4(3H)-オン CAS No. 1251616-77-9](/img/structure/B2449089.png)
3-(3-クロロベンジル)-7-(2-メチルフェニル)チエノ[3,2-d]ピリミジン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
科学的研究の応用
3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitubercular agent, exhibiting significant activity against Mycobacterium tuberculosis.
Biological Studies: It has been evaluated for its cytotoxicity against different cell lines and found to be non-cytotoxic, making it a promising candidate for further biological studies.
Chemical Probes: The compound can be used as a chemical probe to study the function of specific enzymes or pathways in biological systems.
作用機序
Target of Action
The compound, 3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, has been identified as a potential inhibitor of EZH2 and Cyt-bd . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis, making it an attractive drug target .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activity. For instance, as an EZH2 inhibitor, it prevents the methylation of histone H3, thereby affecting gene expression . As a Cyt-bd inhibitor, it disrupts the energy metabolism of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . The inhibition of Cyt-bd disrupts the respiratory chain of Mycobacterium tuberculosis, affecting its energy metabolism .
Pharmacokinetics
The compound has shown significant activity against various cell lines, suggesting it may have favorable bioavailability .
Result of Action
The compound’s action leads to significant cellular effects. As an EZH2 inhibitor, it can induce apoptosis and inhibit the migration of certain cancer cells . As a Cyt-bd inhibitor, it exhibits antimycobacterial activity against Mycobacterium tuberculosis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the target proteins can affect the compound’s efficacy
生化学分析
Biochemical Properties
The compound 3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one plays a role in biochemical reactions by inhibiting the Cytochrome bd oxidase (Cyt-bd), an enzyme found in Mycobacterium tuberculosis . This interaction disrupts the energy metabolism of the bacteria, leading to its death .
Cellular Effects
The compound has been shown to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been found to be non-cytotoxic against four cell lines , indicating that it selectively targets the mycobacteria without harming the host cells.
Molecular Mechanism
The molecular mechanism of action of 3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves the inhibition of the Cyt-bd enzyme . This inhibition disrupts the energy metabolism of the mycobacteria, leading to their death .
準備方法
The synthesis of 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under specific conditions.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow chemistry techniques.
化学反応の分析
3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, altering the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
類似化合物との比較
3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds also exhibit antitubercular activity but may differ in their potency and cytotoxicity profiles.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives inhibit cytochrome bd oxidase and have been studied for their structure-activity relationships.
The uniqueness of 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
特性
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-5-2-3-8-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-4-7-15(21)9-14/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXUCXOEZVQSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
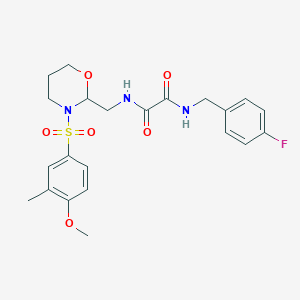
![N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)
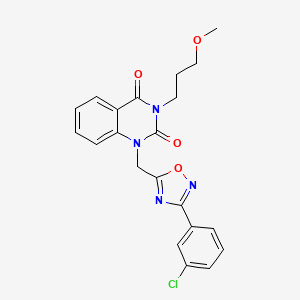
![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)
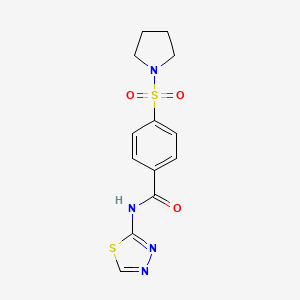
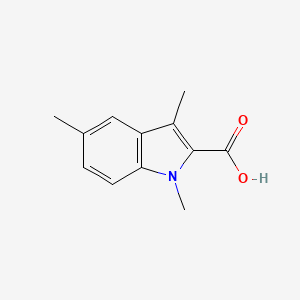
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2449020.png)
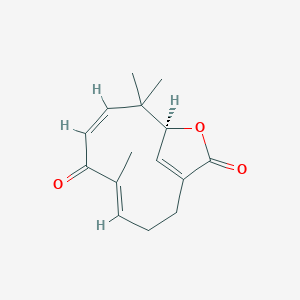
![N-[(furan-2-yl)methyl]-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide](/img/structure/B2449023.png)
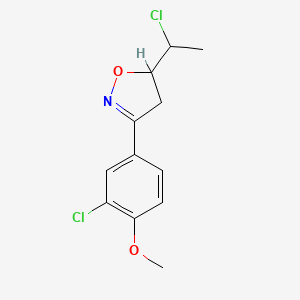
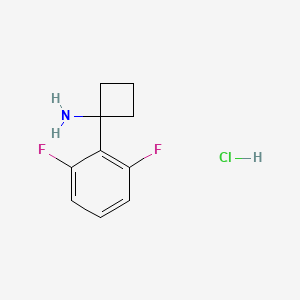
![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2449027.png)
